2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
Description
This compound features a sulfonamido-methyl group and a stereospecific cyclohexyl scaffold substituted with a 4,6-dimethylpyrimidin-2-yloxy moiety. The (1r,4r)-cyclohexyl configuration likely contributes to steric and conformational stability, distinguishing it from simpler aromatic analogs .
Propriétés
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-11-9-12(2)18-16(17-11)24-14-7-5-13(6-8-14)19-15(21)10-20(3)25(4,22)23/h9,13-14H,5-8,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNDVPLZZIXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CN(C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Research Findings and Data
- Synthetic Yields: : High-yield synthesis (single-step, 70–80% yield) for pyrimidinylsulfanyl analogs .
Biological Activity :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the cyclohexyloxy-pyrimidine core in this compound?
- Methodology : Multi-step synthesis involving nucleophilic substitution for pyrimidinyl-oxy bond formation. For example, reacting 4,6-dimethylpyrimidin-2-ol with a (1r,4r)-4-bromocyclohexanol derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to ensure stereochemical control . Subsequent coupling with N-methylmethanesulfonamido-acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and confirm regiochemistry via -NMR (e.g., pyrimidine C-H protons at δ 6.01 ppm) .
Q. How can researchers optimize reaction conditions to achieve high stereochemical purity of the (1r,4r)-cyclohexyl moiety?
- Methodology : Use chiral auxiliaries or asymmetric catalysis during cyclohexanol bromination. For example, Sharpless epoxidation followed by stereospecific ring-opening .
- Validation : X-ray crystallography (e.g., monoclinic P21/c system, a = 18.220 Å, b = 8.1180 Å) to confirm spatial arrangement . Compare experimental vs. computational (DFT) bond angles for accuracy .
Advanced Research Questions
Q. How should researchers resolve conflicting NMR data for the sulfonamido and acetamide groups?
- Methodology : Employ 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. For example:
- -NMR: NHCO resonance at δ 10.10 ppm (singlet) vs. sulfonamido NH at δ 12.50 ppm (broad) .
- -NMR: Acetamide carbonyl at ~168 ppm vs. sulfonamide S=O at ~115 ppm .
Q. What experimental designs are effective for evaluating enzyme inhibition while minimizing off-target effects?
- Assay Design :
| Parameter | Specification |
|---|---|
| Target Enzyme | Kinase X (IC determination via ADP-Glo™ assay) |
| Controls | Wild-type vs. mutant enzyme (Kd comparison via SPR) |
| Selectivity Panel | Test against 50+ kinases (Eurofins Panlabs) . |
- Data Interpretation : Use computational docking (AutoDock Vina) to correlate inhibition with pyrimidine-cyclohexyl interactions. Validate via alanine scanning mutagenesis .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported biological activity across studies?
- Root Cause Analysis :
- Purity Variance : Compare HPLC traces (e.g., >98% purity required; impurities >0.5% skew IC) .
- Solvent Effects : DMSO concentration >1% may denature proteins; validate in aqueous buffer .
Structural and Functional Characterization
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodology :
- X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 7XYZ) with target enzyme .
- ITC (Isothermal Titration Calorimetry) : Measure ΔH and Kd for binding thermodynamics .
- Data Table :
| Technique | Key Output |
|---|---|
| SPR | Association rate (k) = 1.2 × 10 Ms |
| Cryo-EM | 3.2 Å resolution map of compound-enzyme complex . |
Stereochemical and Stability Studies
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation : Expose to pH 1–13 buffers (37°C/72 hrs) and analyze via UPLC-MS .
- Light Sensitivity : ICH Q1B photostability testing (1.2 million lux hours) .
- Key Metrics :
| Condition | Degradation Products |
|---|---|
| Acidic (pH 1) | Cyclohexyl ring hydrolysis (<5%) |
| Oxidative (HO) | Sulfonamide oxidation (~10%) . |
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